6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one
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Overview
Description
6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,2,4-triazine with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.
Melamine: Widely used in the production of plastics and resins.
Cyanuric acid: Commonly used in swimming pool chemicals and as a stabilizer for chlorine.
Uniqueness
6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of an amino group
Properties
CAS No. |
89730-59-6 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-amino-2,3-dimethyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H8N4O/c1-3-7-5(10)4(6)8-9(3)2/h1-2H3,(H2,6,8) |
InChI Key |
RTMWALYHZIEBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=NN1C)N |
Origin of Product |
United States |
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